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Compound of Interest

Compound Name: m-PEG3-amido-C3-triethoxysilane

Cat. No.: B1193053

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of m-PEG3-amido-C3-
triethoxysilane, a heterobifunctional linker critical in the fields of targeted protein degradation
and surface chemistry. This document details its chemical and physical properties, outlines key
experimental protocols for its application, and illustrates its role in relevant biological pathways.

Core Compound Properties

m-PEG3-amido-C3-triethoxysilane is a versatile molecule featuring a methoxy-terminated
polyethylene glycol (PEG) spacer, an amide bond, and a reactive triethoxysilane group. The
hydrophilic PEG chain enhances solubility and biocompatibility, while the triethoxysilane moiety
allows for covalent attachment to hydroxylated surfaces such as glass and silica.[1][2] Its
primary applications include its use as a linker in the synthesis of Proteolysis Targeting
Chimeras (PROTACS) and for the functionalization of nanoparticles and surfaces in biomedical
and diagnostic applications.[3][4][5]

Quantitative Data Summary

The key physicochemical properties of m-PEG3-amido-C3-triethoxysilane are summarized in
the table below. Data is aggregated from various commercial suppliers and may vary based on
the specific product grade.
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Property

Value

CAS Number

2243566-45-0[4][6][7][8]

Molecular Formula

C17H37NO7SI[4][7][8]

Molecular Weight 395.57 g/mol [1][7]
Purity Typically =95%[1][6][7][8]
Varies (Typically a colorless to pale yellow oil or
Appearance o
liquid)
- Soluble in DMSO, Dichloromethane (DCM),
Solubility

Dimethylformamide (DMF)[8]

Storage Conditions

-20°C[4][8]

Shipping

Ambient Temperature or on Blue Ice[4][8]

Synonyms

3-(2-(2-Methoxyethoxy)ethoxy)-N-(3-
(triethoxysilyl)propyl)propanamide[1]

Key Applications and Experimental Protocols

This molecule's bifunctional nature makes it suitable for two primary advanced applications: as

a linker in PROTAC synthesis and for the covalent modification of surfaces.

Role as a PROTAC Linker

In PROTAC technology, the linker plays a crucial role by connecting a ligand that binds to a

target protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase.[2][3] This

proximity induces the ubiquitination and subsequent degradation of the target protein by the

cell's own ubiquitin-proteasome system (UPS).[2][9] PEG linkers, such as m-PEG3-amido-C3-

triethoxysilane, are widely used due to their ability to improve the solubility and cell

permeability of the resulting PROTAC molecule.[10]

This protocol describes a general two-step synthetic route for creating a PROTAC using a PEG

linker with a carboxylic acid handle that can be coupled to an amine-functionalized ligand.

While m-PEG3-amido-C3-triethoxysilane itself terminates in a silane, many PROTAC linkers
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are synthesized from PEG precursors that can be adapted for this type of reaction. The

principle of sequential amide coupling is illustrated below.

Materials:

Amine-functionalized Protein of Interest (POI) Ligand
HOOC-PEG-E3 Ligase Ligand (pre-synthesized)

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium
3-oxid hexafluorophosphate)

Base: DIPEA (N,N-Diisopropylethylamine)
Anhydrous solvents: DMF (Dimethylformamide)

Purification supplies: Preparative HPLC, Lyophilizer

Procedure:

Activation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve
the HOOC-PEG-E3 Ligase Ligand (1.0 equivalent), HATU (1.1 equivalents), and DIPEA (3.0
equivalents) in anhydrous DMF.

Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid group.

Coupling: Add the amine-functionalized POI ligand (1.2 equivalents) dissolved in a minimal
amount of anhydrous DMF to the reaction mixture.

Allow the reaction to proceed at room temperature, monitoring its progress by LC-MS (Liquid
Chromatography-Mass Spectrometry) until the starting materials are consumed (typically 4-
12 hours).

Work-up and Purification: Once the reaction is complete, quench the reaction with a small
amount of water.

Filter the reaction mixture to remove any solids.
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» Purify the crude product directly using preparative reverse-phase HPLC.

o Combine the fractions containing the pure PROTAC molecule and lyophilize to obtain the
final product as a solid.

o Characterization: Confirm the identity and purity of the final PROTAC using analytical
techniques such as *H NMR, 3C NMR, and high-resolution mass spectrometry (HRMS).

Surface Modification and Functionalization

The triethoxysilane group of m-PEG3-amido-C3-triethoxysilane is used to functionalize
surfaces rich in hydroxyl groups, such as silica nanopatrticles, glass slides, and silicon wafers.
[1] This process, known as silanization, involves the hydrolysis of the ethoxy groups and
subsequent condensation to form stable covalent siloxane (Si-O-Si) bonds with the surface.[11]
This modification imparts a hydrophilic, biocompatible PEG layer that can reduce non-specific
protein binding and cell adhesion, a critical feature for medical devices, biosensors, and drug
delivery vehicles.[1][11]

This protocol details the steps for covalently grafting m-PEG3-amido-C3-triethoxysilane onto
the surface of silica nanoparticles.

Materials:

Silica Nanoparticles (colloidal suspension or powder)

o m-PEG3-amido-C3-triethoxysilane

e Anhydrous Toluene or Ethanol

 Ammonia solution (for Stéber-synthesized patrticles in solution) or DI water
 Ultrasonic bath

e Centrifuge

e Oven

Procedure:
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e Substrate Preparation & Activation:

o For silica nanopatrticles in powder form, dry them thoroughly in an oven at 110-120°C
overnight to remove adsorbed water.

o For colloidal silica, the surface silanol groups are typically already active. If necessary, the
particles can be washed with ethanol via centrifugation and redispersion.

o For glass or silicon wafers, a cleaning and activation step using piranha solution (a 7:3
mixture of H2SO4:H202) or an oxygen plasma cleaner is required to generate a high
density of surface hydroxyl groups. (EXTREME CAUTION: Piranha solution is highly
corrosive and reactive).[12]

¢ Silanization Reaction:

o Disperse the dried silica nanopatrticles in anhydrous toluene (e.g., 10 mg/mL) via
sonication to ensure a uniform suspension.

o In a separate container, prepare a 1-2% (v/v) solution of m-PEG3-amido-C3-
triethoxysilane in anhydrous toluene.

o Add the silane solution to the nanoparticle suspension. A small amount of water can be
added as a catalyst for hydrolysis if the solvent is perfectly anhydrous, but ambient
moisture is often sufficient.

o Allow the reaction to proceed at room temperature with gentle stirring for 4-12 hours.
Alternatively, the reaction can be heated to ~70°C to increase the rate and density of
grafting.

e Washing and Purification:
o After the reaction, collect the functionalized nanoparticles by centrifugation.

o Remove the supernatant and redisperse the particles in fresh anhydrous toluene to wash
away unreacted silane.
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o Repeat the centrifugation and redispersion washing cycle at least three times. Follow with
two washes in ethanol.

o Finally, redisperse the particles in the desired final solvent (e.g., ethanol or deionized
water).

e Curing (Optional but Recommended):

o To promote further cross-linking and strengthen the silane layer, the washed particles can
be dried and then cured in an oven at 100-110°C for 1-2 hours.

e Characterization:

o Confirm successful surface modification using techniques such as Fourier-Transform
Infrared Spectroscopy (FTIR) to detect PEG-related peaks, Thermogravimetric Analysis
(TGA) to quantify the grafted organic mass, and Dynamic Light Scattering (DLS) to
measure changes in particle size and surface charge (zeta potential).

Visualization of Core Mechanisms

To better understand the utility of this linker in drug development, the following diagrams
illustrate the key workflow and signaling pathway in which it participates.

Experimental Workflow: Surface Functionalization

The following diagram outlines the key steps involved in modifying a hydroxylated surface with
m-PEG3-amido-C3-triethoxysilane.
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Caption: A typical workflow for the surface modification of a substrate using a PEG-silane linker.
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Signaling Pathway: PROTAC Mechanism of Action

This diagram illustrates the catalytic mechanism by which a PROTAC molecule, utilizing a
flexible linker, induces the degradation of a target protein.
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Caption: The catalytic cycle of PROTAC-induced targeted protein degradation via the ubiquitin-
proteasome system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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